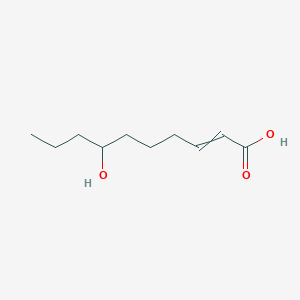

7-Hydroxydec-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

111047-72-4 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

7-hydroxydec-2-enoic acid |

InChI |

InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h5,8-9,11H,2-4,6-7H2,1H3,(H,12,13) |

InChI Key |

LRQVYDOXPYDMMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCC=CC(=O)O)O |

Origin of Product |

United States |

Methodological Frameworks for the Study of 10 Hydroxydec 2 Enoic Acid

Isolation and Purification Techniques from Biological Matrices

The initial and critical step in the analysis of 10-HDA from its natural source, royal jelly, involves its effective isolation and purification. The choice of technique can impact the yield and purity of the final extract.

Various extraction techniques are employed to isolate 10-HDA from the complex matrix of royal jelly. Common methods include solvent extraction, ultrasound-assisted extraction, and macroporous adsorption resin chromatography.

Solvent Extraction : This traditional method often utilizes ethanol. For instance, a process may involve dissolving royal jelly in 95% ethanol, followed by further processing. google.com Absolute ethanol is noted for its ability to effectively precipitate proteins and extract 10-HDA, offering a less toxic alternative to solvents like methanol or acetonitrile. oup.com However, solvent extraction can be time-consuming and carries the risk of solvent toxicity. mdpi.com

Ultrasound-Assisted Extraction : To enhance extraction efficiency, ultrasonic methods are used. Mixing royal jelly with 95% ethanol and applying ultrasonic extraction for a short period (e.g., 15 minutes) can effectively isolate 10-HDA. google.com Studies have shown that ultrasound-assisted extraction of lyophilized royal jelly dissolved in ethanol yields comparable amounts of 10-HDA to standard solvent extraction (16.89% ±0.10 vs. 16.91% ±0.08). mdpi.com

Macroporous Adsorption Resin : This technique offers a method for achieving high purity. One patented process involves ultrasonic extraction with 95% ethanol, followed by dilution and adsorption onto an X-5 macroporous resin. The 10-HDA is then desorbed from the resin using 75% to 95% ethanol. This process can yield 10-HDA with a purity of 92.5% or higher after evaporation and freeze-drying. google.com

Following extraction, various advanced chromatographic techniques are essential for the precise quantification, purity assessment, and comprehensive analysis of 10-HDA. High-Performance Liquid Chromatography (HPLC) is often the preferred method over Gas Chromatography (GC) because GC analysis requires a chemical derivatization step to make 10-HDA volatile, which can lead to significant sample loss. apiservices.biz

HPLC is a cornerstone technique for the routine analysis of 10-HDA in royal jelly, valued for its sensitivity and reliability. apiservices.bizlmaleidykla.lt Reversed-phase HPLC (RP-HPLC) with UV detection is the most common approach.

Methodological parameters frequently involve a hydrophobic C18 column and a polar mobile phase. oup.comapiservices.biz A typical mobile phase consists of a methanol and water mixture, often acidified with phosphoric acid, at a flow rate of around 1.0 mL/min. apiservices.bizscielo.br UV detection is commonly performed at wavelengths between 210 and 225 nm, with 215 nm being identified as an optimal wavelength for maximum absorbance of 10-HDA. apiservices.bizscielo.br

The method's performance is validated through several parameters. Recovery rates are typically high, often between 97.4% and 100.4%. apiservices.biz The sensitivity of the method is demonstrated by low limits of detection (LOD) and quantification (LOQ). For example, one study reported an LOD of 0.05 µg/mL and an LOQ of 0.25 µg/mL. apiservices.biz Another reported LOD and LOQ values of 0.5 mg/kg and 1.5 mg/kg, respectively, for both royal jelly cream and lyophilized powder. oup.com The concentration of 10-HDA in pure royal jelly creams typically ranges from 1.26% to 2.21%. oup.comapiservices.biz

| Parameter | Condition/Value | Source |

|---|---|---|

| Column | Zorbax Eclipse XDB-C18 (150 × 4.6 mm) | apiservices.biz |

| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v) | apiservices.biz |

| Flow Rate | 1.0 mL/min | apiservices.biz |

| UV Detection | 215 nm | apiservices.biz |

| Average Recovery | 97.4 - 100.4% | apiservices.biz |

| LOD | 0.05 µg/mL | apiservices.biz |

| LOQ | 0.25 µg/mL | apiservices.biz |

GC-MS is a powerful tool for the comprehensive analysis of the fatty acid composition in royal jelly. spkx.net.cn This technique allows for the identification and quantification of numerous lipid components. In one analysis, 10-hydroxy-2-decenoic acid was found to be a major component, constituting 21.73% of the fatty acids identified. spkx.net.cn Other significant fatty acids detected include decanedioic acid (20.64%) and 2-dodecenedioic acid (19.87%). spkx.net.cn

A key consideration for GC-MS analysis of free fatty acids like 10-HDA is the necessity of a derivatization step. apiservices.bizrsc.org The fatty acids must be chemically converted into more volatile compounds, typically trimethylsilyl esters, before they can be analyzed by GC. rsc.orgnih.gov This requirement can add complexity to sample preparation and potentially introduce variability. apiservices.biz Despite this, GC-MS combined with techniques like ultra-high-pressure liquid chromatography-mass spectrometry provides a comprehensive profile of the lipidome of royal jelly. researchgate.net

Capillary Zone Electrophoresis (CZE) has emerged as a viable alternative to HPLC for the determination of 10-HDA in royal jelly samples. nih.govscilit.com CZE methods have been developed that show a high correlation with results obtained by HPLC (p < 0.01). nih.gov This technique offers advantages such as the use of minimal amounts of organic solvents. nih.gov

A typical CZE method employs a simple buffer, such as 50 mM tetraborate buffer, as the background electrolyte without the need for organic modifiers. nih.gov The method demonstrates good sensitivity, with reported LOD and LOQ values of 0.002 and 0.004 mg/mL, respectively. nih.gov It also shows a wide linear response range (0.006-0.808 mg 10-HDA/mL) and satisfactory repeatability. nih.gov CZE has been successfully applied to determine 10-HDA content in royal jelly from different geographical origins, with concentrations found to range from 0.8 to 3.2 g/100 g. nih.gov The efficiency, sensitivity, and analysis time of CZE are comparable to HPLC, making it suitable for routine analyses to verify the authenticity of royal jelly products. nih.govresearchgate.net

| Parameter | Value | Source |

|---|---|---|

| Background Electrolyte | 50 mM tetraborate buffer | nih.gov |

| Linear Range | 0.006 - 0.808 mg/mL | nih.gov |

| LOD | 0.002 mg/mL | nih.gov |

| LOQ | 0.004 mg/mL | nih.gov |

| Intra-day RSD% (Migration Time) | < 1.0% | nih.gov |

| Inter-day RSD% (Migration Time) | < 2.0% | nih.gov |

| Intra-day RSD% (Peak Area) | < 2.0% | nih.gov |

| Inter-day RSD% (Peak Area) | < 4.0% | nih.gov |

High-Performance Thin Layer Chromatography (HPTLC) provides a simple and effective method for the quantification of 10-HDA in royal jelly products, serving as a valuable tool in quality assurance. oup.com HPTLC methods have been developed and validated for stability-indicating assays. oup.com

For the separation of 10-HDA, a common solvent system used is chloroform and acetic acid (10:1, v/v). oup.com After separation, the bands are measured densitometrically, typically at a wavelength of 210 nm. oup.com HPTLC can be coupled with mass spectrometry (HPTLC-MS) to identify chemical markers responsible for classifying royal jelly samples, such as fresh versus lyophilized products. rsc.orgresearchgate.net In such studies, 10-HDA, along with other fatty acids like 8-hydroxyoctanoic acid and decanedioic acid, has been identified as a key discriminating marker. rsc.orgresearchgate.net This approach allows for both untargeted and targeted profiling of fatty acids in different royal jelly products. researchgate.net

Based on a comprehensive review of scientific literature, it is not possible to generate an article on the chemical compound “7-Hydroxydec-2-enoic acid” that adheres to the provided methodological framework. The specified synthetic and biosynthetic pathways—including multi-step organic synthesis, Wittig and Horner-Wittig olefination reactions, one-pot tandem processes, and production in recombinant Escherichia coli—are extensively documented for a different, though related, compound: 10-Hydroxydec-2-enoic acid (10-HDA) .

The search for information specifically detailing these methodologies for the synthesis of this compound did not yield any relevant results. The provided outline accurately reflects the state of research for 10-HDA, a well-known component of royal jelly, but does not apply to this compound.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on "this compound" and the provided outline, this article cannot be written. Generating content under these constraints would result in speculation or the incorrect attribution of research findings from one compound to another.

Synthetic Approaches and Chemical Derivatization

Microbial Synthesis and Biotransformation Methodologies

Pichia pastoris as a Microbial Cell Factory

The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has become a prominent microbial host for the production of a wide array of heterologous proteins and biochemicals. nih.govmdpi.com Its advantages include a strong and tightly regulated alcohol oxidase 1 (AOX1) promoter, the capacity for high-density cell fermentation, and the ability to perform post-translational modifications required for many eukaryotic proteins. nih.govpichia.com

P. pastoris is utilized as a cell factory for producing industrial enzymes and high-value intermediates, such as steroids, through biotransformation. nih.govnih.gov The process often involves optimizing fermentation parameters and employing fed-batch strategies in bioreactors to achieve high product titers. nih.gov For example, engineered P. pastoris strains have been used to produce steroid hydroxylases for specific C-H oxidation, a challenging task for conventional chemical synthesis. nih.gov While P. pastoris represents a potent and versatile platform for producing complex organic molecules, including fatty acids, specific documentation detailing its use for the production of this compound is not extensively available in the current scientific literature. However, its established success in analogous biotransformations suggests its potential as a viable host for the future biosynthesis of this compound.

Synthesis of Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve synthesizing a series of derivatives and analogs to identify the key structural motifs (pharmacophores) responsible for the desired effect and to optimize properties like potency and selectivity. youtube.com

For hydroxy fatty acids (HFAs), SAR studies are crucial for elucidating their therapeutic potential. For instance, research on various regioisomers of saturated and unsaturated HFAs has been conducted to evaluate their antiproliferative activities. nih.gov In one such study, different positional isomers of hydroxypalmitic and hydroxystearic acids were synthesized to determine how the position of the hydroxyl group and the degree of saturation affect their efficacy against cancer cell lines. nih.gov The findings revealed that both the chain length and the specific location of the hydroxyl group significantly impact biological activity. nih.gov

While specific SAR studies focused exclusively on this compound are not widely documented, the principles are directly applicable. The synthesis of analogs would involve modifications such as:

Altering the position of the hydroxyl group along the carbon chain.

Changing the stereochemistry of the hydroxyl group.

Modifying the carboxylic acid moiety (e.g., esterification).

Varying the length of the aliphatic chain.

These systematic modifications would enable researchers to map the structural requirements for any observed biological activity of this compound, guiding the design of more potent and selective molecules. mdpi.com

Structural Elucidation and Spectroscopic Characterization

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be determined. preprints.org

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the olefinic protons of the α,β-unsaturated acid, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the various methylene protons along the aliphatic chain. nih.gov The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carboxyl carbon, the sp² hybridized carbons of the double bond, the sp³ carbon attached to the hydroxyl group, and the remaining aliphatic carbons. openstax.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~12.0 (singlet, broad) | ~165-170 |

| C2 (=CH-) | ~5.8 (doublet of triplets) | ~122-125 |

| C3 (-CH=) | ~7.0 (doublet of triplets) | ~145-150 |

| C4 (-CH₂-) | ~2.2 | ~32-35 |

| C5 (-CH₂-) | ~1.4 | ~25-28 |

| C6 (-CH₂-) | ~1.5 | ~28-30 |

| C7 (-CH(OH)-) | ~3.6-3.8 (multiplet) | ~68-72 |

| C8 (-CH₂-) | ~1.5 | ~35-38 |

| C9 (-CH₂-) | ~1.3 | ~22-24 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. openstax.orgaocs.orgorgchemboulder.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₈O₃), the calculated exact mass is 186.1256 Da. HRMS analysis can confirm this mass with high precision, typically within a few parts per million (ppm), which helps to validate the molecular formula.

Tandem mass spectrometry (MS/MS) is further used to study the fragmentation patterns of the molecule, which provides structural information. nih.gov The fragmentation of hydroxy fatty acids can be complex. While cleavage alpha to the hydroxyl group is common, other pathways, such as charge-driven fragmentation originating from the omega end of the molecule, have also been observed, particularly in dihydroxy fatty acids. nih.gov Analysis of these fragments helps to pinpoint the location of the hydroxyl group and the double bond. nih.govpharmacyfreak.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would display several characteristic absorption bands corresponding to its key structural features. The presence of a carboxylic acid is typically confirmed by a very broad O-H stretching band and a strong C=O stretching band. orgchemboulder.comspectroscopyonline.com The alkene and alcohol functionalities also have distinct absorptions.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid & Alcohol | O-H stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, Sharp |

| Alkene | C=C stretch | 1640-1670 | Medium to Weak |

| Alkene | =C-H stretch | 3020-3100 | Medium |

| Aliphatic | C-H stretch | 2850-2960 | Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

Note: The C=O stretching frequency is expected at a lower wavenumber due to conjugation with the C=C double bond. openstax.orgdummies.compearson.com

Quantitative Analytical Method Development and Validation

For the accurate quantification of this compound in various samples, the development and validation of an analytical method, typically using High-Performance Liquid Chromatography (HPLC), is essential. nih.gov Such a method would likely involve a reversed-phase column (e.g., C18) with detection by UV spectroscopy or mass spectrometry (LC-MS). alquds.edujournalcjast.com

A comprehensive method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. The key validation parameters include: journalcjast.comsnmjournals.org

Linearity and Range : Establishing a linear relationship between the analyte concentration and the detector response over a specified range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999. journalcjast.com

Accuracy : The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 80-120%.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). alquds.edu

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. alquds.edu

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. journalcjast.com

By systematically evaluating these parameters, a robust and reliable quantitative method for this compound can be established for use in research and quality control. nih.gov

Validation Parameters: Linearity, Precision, Accuracy, and Recovery in Research Assays

The validation of analytical methods is crucial to ensure reliable quantification of 10-Hydroxydec-2-enoic acid (10-HDA). Key parameters include linearity, precision, accuracy, and recovery.

Linearity is established by analyzing standard solutions of 10-HDA across a range of concentrations. High-performance liquid chromatography (HPLC) methods have demonstrated linearity over concentration ranges such as 0.5–80 μg/mL. srce.hr Another study reported a linear range of 10-1,000 ng. nih.gov Capillary Electrophoresis (CZE), an alternative technique, has shown a wide linear response range from 0.006 to 0.808 mg/mL. nih.govresearchgate.net

Precision refers to the closeness of repeated measurements. It is assessed at two levels: measurement repeatability (instrumental precision) and sample preparation repeatability. For an HPLC method, the relative standard deviation (RSD) for measurement repeatability was found to be less than 1%, while the RSD for sample preparation repeatability was 6.56%. researchgate.net In a CZE method, the instrumental repeatability was satisfactory, with RSD values for intra- and inter-day assays being less than 1.0% and 2.0% for migration time, and less than 2.0% and 4.0% for peak area, respectively. nih.govresearchgate.net

Accuracy is the closeness of a measured value to a standard or known value. It is often evaluated through recovery studies. One HPLC method demonstrated high accuracy with recovery rates between 99.26 ± 1.93% and 99.81 ± 1.61%. scielo.br

The limit of detection (LOD) and limit of quantification (LOQ) are also important validation parameters. For one HPLC method, the LOD and LOQ were approximately 0.05 and 0.25 µg/mL, respectively. apiservices.biz Another study established an LOD of 0.5 mg/kg and an LOQ of 1.5 mg/kg for both royal jelly cream and lyophilized powder. researchgate.netoup.com A CZE method reported an LOD of 0.002 mg/mL and an LOQ of 0.004 mg/mL. nih.govresearchgate.net

Interactive Table of Validation Parameters for 10-HDA Analysis

| Parameter | Method | Value | Source |

| Linearity | HPLC | 0.5–80 μg/mL | srce.hr |

| HPLC | 10–1,000 ng | nih.gov | |

| CZE | 0.006–0.808 mg/mL | nih.govresearchgate.net | |

| Precision (RSD) | HPLC (Measurement) | < 1% | researchgate.net |

| HPLC (Sample Prep) | 6.56% | researchgate.net | |

| CZE (Intra-day Peak Area) | < 2.0% | nih.govresearchgate.net | |

| CZE (Inter-day Peak Area) | < 4.0% | nih.govresearchgate.net | |

| Accuracy (Recovery) | HPLC | 99.26–99.81% | scielo.br |

| Recovery | HPLC | 95.0–100.0% | researchgate.net |

| HPLC | 97.4–105.9% | apiservices.biz | |

| HPLC | 97.6–101.8% | spkx.net.cn | |

| LOD | HPLC | ~0.05 µg/mL | apiservices.biz |

| HPLC | 0.5 mg/kg | researchgate.netoup.com | |

| CZE | 0.002 mg/mL | nih.govresearchgate.net | |

| LOQ | HPLC | ~0.25 µg/mL | apiservices.biz |

| HPLC | 1.5 mg/kg | researchgate.netoup.com | |

| CZE | 0.004 mg/mL | nih.govresearchgate.net |

Methodological Comparisons and Inter-Laboratory Standardization Efforts

Several analytical techniques are employed for the determination of 10-HDA in royal jelly, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. researchgate.net However, other methods like Gas Chromatography (GC) and Capillary Electrophoresis (CZE) have also been utilized.

Methodological Comparisons:

HPLC vs. GC: HPLC is generally preferred over Gas Chromatography for 10-HDA analysis. GC methods require a chemical derivatization step to make 10-HDA volatile, a process that can lead to significant loss of the compound. apiservices.biz

HPLC vs. CZE: A new Capillary Zone Electrophoresis (CZE) method was developed and compared with HPLC for the determination of 10-HDA. The results from both methods were highly correlated (p < 0.01). nih.govresearchgate.net The CZE method offers advantages such as using minimal amounts of organic solvents. nih.govresearchgate.net

HPLC, HPTLC, and LC-MS/MS: A comparative study was conducted to develop and validate methods for 10-HDA determination using High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). researchgate.net

Inter-Laboratory Standardization:

While there is no universally prescribed official method for 10-HDA determination, the widespread use of HPLC provides a basis for standardization. researchgate.net The International Organization for Standardization (ISO) has published the ISO 12824:2016 standard, which specifies methods for the determination of 10-HDA in royal jelly by HPLC. This standard is a crucial step towards inter-laboratory consistency.

Different studies often use slight variations in HPLC methods, such as different mobile phases, columns, and detection wavelengths (ranging from 210 nm to 225 nm). scielo.brapiservices.bizspkx.net.cn For instance, one method used a mobile phase of methanol, water, and phosphoric acid (55:45:2.7, v/v/v) with UV detection at 215 nm. apiservices.biz Another employed a mobile phase of methanol and water (45:55) at pH 2.5 with detection at 225 nm. scielo.br These variations highlight the need for standardized protocols to ensure comparable results across different laboratories.

The concentration of 10-HDA is a critical quality parameter for royal jelly, and values can vary based on geographical origin. For example, a significant difference was found between the average 10-HDA content in Italian and extra-European royal jelly samples (2.5 g/100 g vs. 1.6 g/100 g). nih.govresearchgate.net Similarly, concentrations in pure royal jelly from China, Turkey, other European countries, and Brazil have been reported to be comparable. apiservices.biz Such data underscores the importance of robust and standardized analytical methods for quality control and authenticity verification of royal jelly products.

Biological Activities and Mechanisms of Action in Research Models

Immunomodulatory Effects and Signaling Pathways

10H2DA has demonstrated a range of immunomodulatory activities, influencing both innate and adaptive immune responses. nih.govingentaconnect.com These effects are attributed to its ability to regulate the production of inflammatory molecules and modulate the activity of various immune cells through key signaling pathways.

Regulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Interleukins, Tumor Necrosis Factor-α)

Research has shown that 10H2DA can significantly reduce the production of several pro-inflammatory mediators. In models of neuroinflammation, pretreatment with 10H2DA has been found to lower the production of these inflammatory molecules in both microglial cells and mouse models. nih.gov Specifically, it has been observed to inhibit nitric oxide (NO) production induced by interferon-γ. nih.gov This inhibitory effect extends to tumor necrosis factor-α (TNF-α), a key cytokine in systemic inflammation. nih.govmdpi.com In studies involving astrocytes, however, 10H2DA did not show a significant inhibitory effect on the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α when stimulated with lipopolysaccharide (LPS). mdpi.com In some instances, low doses of 10H2DA were even observed to increase IL-1β expression. mdpi.com

| Mediator | Effect of 10H2DA | Experimental Model |

|---|---|---|

| Nitric Oxide (NO) | Inhibition | Interferon-γ-stimulated cells |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition | LPS-treated microglial cells and mice |

| Interleukin-1β (IL-1β) | No significant inhibition (low doses may increase) | LPS-stimulated astrocytes |

| Interleukin-6 (IL-6) | No significant inhibition | LPS-stimulated astrocytes |

Modulation of Cellular Immune Responses (e.g., T-lymphocyte proliferation/differentiation, B-lymphocyte affinity maturation, macrophage activity)

10H2DA has been shown to influence the behavior of various immune cells. It has been reported to inhibit the proliferation of T-lymphocytes. ingentaconnect.com Furthermore, it modulates the activity of macrophages, which are key players in the inflammatory process. researchgate.net In LPS-stimulated RAW 264.7 macrophage cells, 10H2DA has been shown to reduce the production of inflammatory cytokines. researchgate.net The activation state of macrophages, which can be broadly categorized into pro-inflammatory and anti-inflammatory phenotypes, is closely linked to their metabolic state, with fatty acids playing a crucial role in this regulation. mdpi.com

Investigation of Key Signaling Cascades (e.g., NF-κB, NLRP3 Inflammasome, AMPK, PI3K/AKT)

The immunomodulatory effects of 10H2DA are mediated through its interaction with several key intracellular signaling pathways.

NF-κB: 10H2DA has been found to inhibit the activation of the NF-κB signaling pathway. nih.govresearchgate.net This pathway is a central regulator of the inflammatory response, and its inhibition by 10H2DA contributes to the reduced production of pro-inflammatory mediators. nih.gov

NLRP3 Inflammasome: Research indicates that 10H2DA can inhibit the activation of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. mdpi.com By inhibiting this pathway, 10H2DA can further dampen the inflammatory response. nih.gov

AMPK: 10H2DA has been shown to activate the 5'-AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.gov AMPK is a critical regulator of cellular energy metabolism and has been implicated in the control of inflammation. nih.gov

PI3K/AKT: The PI3K/AKT signaling pathway is another target of 10H2DA. nih.gov This pathway is involved in a wide range of cellular processes, including cell proliferation and survival. nih.gov Studies have shown that 10H2DA can inhibit the proliferation of fibroblast-like synoviocytes through the PI3K-AKT pathway. nih.gov Additionally, it has been shown to enhance glucose metabolism via the PI3K/AKT pathway in diabetic mice. rsc.org

Cellular and Molecular Level Investigations (In Vitro and In Vivo Non-Human Models)

Investigations at the cellular and molecular level have provided further insights into the biological effects of 10H2DA.

Impact on Fundamental Cellular Processes

Studies have explored the effects of 10H2DA on fundamental cellular processes such as viability, proliferation, and migration. In the context of cancer research, 10H2DA has been shown to reduce the viability of human hepatoma HepG2 cells in a dose-dependent manner. mdpi.com It was also found to inhibit the proliferation of fibroblast-like synoviocytes. nih.gov Furthermore, 10H2DA has demonstrated the ability to inhibit the migration and invasion of colorectal carcinoma cells. nih.govproquest.com In studies on human umbilical vein endothelial cells, 10H2DA was found to inhibit VEGF-induced proliferation and migration. researchgate.net

| Cellular Process | Effect of 10H2DA | Cell Type/Model |

|---|---|---|

| Cell Viability | Reduced | Human hepatoma HepG2 cells |

| Cell Proliferation | Inhibited | Fibroblast-like synoviocytes, Human umbilical vein endothelial cells |

| Cell Migration | Inhibited | Colorectal carcinoma cells, Human umbilical vein endothelial cells |

| Cell Invasion | Inhibited | Colorectal carcinoma cells |

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data for the chemical compound 7-Hydroxydec-2-enoic acid concerning the detailed biological activities and mechanisms of action outlined in your request.

The vast majority of published studies focus on a closely related and well-documented isomer, 10-Hydroxydec-2-enoic acid (10-HDA) , which is a prominent bioactive component of royal jelly. This related compound has been the subject of extensive research regarding its effects on apoptosis, antioxidant activity, autophagy, and various other cellular and molecular interactions.

Consequently, no specific findings could be retrieved from the scientific literature for This compound in the following areas:

Identification of Molecular Targets and Interactions

Influence on Cellular Membrane Fluidity and Phospholipid Interactions

Due to the strict requirement to focus solely on This compound and the absence of available research data for this specific compound within the requested outline, it is not possible to generate the article as instructed. The scientific community has not, to date, published research that would allow for a thorough and accurate compilation of the requested information for this particular molecule.

Exploration in Disease Research Models (Excluding Clinical Human Data)

In both in vivo and in vitro models, 10-HDA has been shown to alleviate neuroinflammation induced by lipopolysaccharide (LPS) nih.govnih.gov. In human brain microvascular endothelial cells, which are a critical component of the BBB, 10-HDA demonstrated an ability to decrease the expression of chemokines and adhesion molecules, reduce reactive oxygen species, and lower the levels of matrix metalloproteinases (MMP-2 and MMP-9) nih.gov. Furthermore, it was observed to increase the expression of tight junction proteins, which are essential for maintaining the integrity of the BBB nih.gov. The mechanism for these effects appears to be linked to the activation of the AMPK/PI3K/AKT pathway nih.gov.

Another study highlighted that 10-HDA can protect against LPS-induced neuroinflammation by activating autophagy through a FOXO1-mediated pathway nih.gov. This suggests that while direct evidence for this compound is lacking, related compounds show promise in mitigating neuroinflammatory processes and protecting the BBB.

The anti-cancer potential of this compound remains an area with limited specific research. However, studies on 10-hydroxy-2-decenoic acid (10-HDA) have demonstrated notable anti-tumor activities in various preclinical models.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Research has shown that 10-HDA can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis nih.govnih.gov. In studies using human umbilical vein endothelial cells (HUVECs), 10-HDA was found to significantly inhibit VEGF-induced proliferation, migration, and the formation of tube-like structures, which are all critical steps in angiogenesis nih.govnih.gov. The proposed mechanism for this inhibition is, at least in part, the suppression of both cell proliferation and migration nih.govnih.gov.

| Model System | Compound | Key Findings | Mechanism of Action |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10-Hydroxy-2-decenoic acid (10-HDA) | Inhibition of VEGF-induced proliferation, migration, and tube formation. | Inhibition of cell proliferation and migration. |

There is currently a lack of direct scientific evidence on the modulation of estrogen receptors in neoplastic cells by this compound. However, broader research into the effects of short-chain fatty acids (SCFAs) on breast cancer cells suggests a potential area for future investigation. Some dietary-derived SCFAs have been shown to exhibit histone deacetylase (HDAC) inhibitory activity, which in turn can lead to the downregulation of estrogen receptor α (ERα) nih.gov. This SERD-like (selective estrogen receptor downregulator) activity has been observed in breast cancer cell lines expressing both wild-type and mutant forms of ERα nih.gov. While this provides a potential mechanistic framework, specific studies are required to determine if this compound possesses similar capabilities.

Direct research on the effects of this compound on metabolic disorders is scarce. However, extensive studies on 10-hydroxy-2-decenoic acid (10-HDA) have revealed significant effects on glucose metabolism and conditions like nonalcoholic fatty liver disease (NAFLD).

In diabetic mouse models, 10-HDA has been shown to reduce blood glucose levels and enhance insulin (B600854) levels researchgate.net. The underlying mechanism appears to involve the modulation of the PI3K/AKT signaling pathway researchgate.net. Further studies have indicated that 10-HDA can improve hyperglycemia and insulin resistance, in part, by activating Pgc-1α expression researchgate.net.

Regarding anti-steatosis effects, research has demonstrated that 10-HDA can attenuate NAFLD nih.gov. In a mouse model of NAFLD, treatment with 10-HDA was found to significantly reduce hepatic steatosis, hepatocellular injury, apoptosis, inflammation, and fibrosis nih.gov. The mechanism for these beneficial effects is linked to the activation of the AMPK-α signaling pathway, which suppresses hepatic lipogenesis nih.gov.

| Disorder Model | Compound | Observed Effects | Proposed Mechanism |

| Type 2 Diabetes (mice) | 10-Hydroxy-2-decenoic acid (10-HDA) | Reduced blood glucose, increased insulin levels. | Modulation of the PI3K/AKT signaling pathway. |

| Nonalcoholic Fatty Liver Disease (NAFLD) (mice) | 10-Hydroxy-2-decenoic acid (10-HDA) | Reduced hepatic steatosis, injury, apoptosis, inflammation, and fibrosis. | Activation of the AMPK-α signaling pathway. |

Specific research on the in vitro and ex vivo wound healing and tissue regeneration mechanisms of this compound is not currently available. However, studies on its isomer, 10-hydroxy-2-decenoic acid (10-HDA), have shown promising results in skin barrier function and repair.

In cultured normal human keratinocytes, a synthetic counterpart of 10-HDA was found to induce the production of key proteins involved in epidermal differentiation, such as involucrin, transglutaminase-1, and filaggrin researchgate.net. In ex vivo models using human skin explants with impaired barriers, this compound helped to restore the cohesion of the stratum corneum and significantly increased filaggrin expression researchgate.net. It also demonstrated anti-inflammatory properties by decreasing the secretion of pro-inflammatory cytokines like IL-4, IL-5, and IL-13 researchgate.net. These findings suggest that 10-HDA and potentially similar compounds could play a role in activating keratinocyte differentiation processes, restoring skin barrier function, and reducing inflammation, all of which are crucial for effective wound healing and tissue regeneration researchgate.net.

Anti-aging Mechanisms and Geroprotective Potential

Research has identified trans-10-hydroxy-2-decenoic acid (10-HDA) as a compound with geroprotective qualities, primarily through its potent antioxidant mechanisms. wikipedia.org Studies have demonstrated its capacity to protect against cellular damage induced by oxidative stress, a key driver of the aging process.

One of the primary anti-aging mechanisms of 10-HDA is its ability to neutralize harmful reactive oxygen species (ROS). Specifically, it has been shown to effectively scavenge hydroxyl radicals (•OH), which are among the most damaging ROS to cells. plos.orgnih.gov In a study involving vascular smooth muscle cells (VSMCs), 10-HDA was found to have a hydroxyl radical scavenging rate of over 20%. plos.orgnih.gov This protective action is achieved through the oxidization of its –OH group and C=C double bond. plos.orgnih.gov By neutralizing these free radicals, 10-HDA helps to mitigate cellular damage.

The geroprotective effects of 10-HDA extend to protecting cellular components from oxidative damage. In VSMCs subjected to hydroxyl radical-induced stress, treatment with 10-HDA significantly reduced lipid peroxidation, a process where free radicals damage lipids in cell membranes. plos.orgnih.gov Furthermore, it was observed to increase the levels of glutathione, a crucial endogenous antioxidant, within the stressed cells. plos.orgnih.gov These actions collectively enhance cell survival and maintain cellular health in the face of oxidative insults.

The potential of 10-HDA as a geroprotective agent has also been demonstrated in lifespan studies using the nematode Caenorhabditis elegans as a model organism. Research has shown that 10-HDA extends the lifespan of C. elegans. nih.gov The mechanism for this lifespan extension is believed to be linked to dietary restriction signaling pathways and the Target of Rapamycin (TOR) signaling pathway, rather than the insulin-like signaling (ILS) pathway. nih.gov

| Model Organism/System | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Caenorhabditis elegans | Lifespan extension | Acts via dietary restriction and TOR signaling pathways | nih.gov |

| Vascular Smooth Muscle Cells (VSMCs) | Protection from hydroxyl radical-induced damage | Directly scavenges free radicals, reduces lipid peroxidation, increases glutathione levels | plos.orgnih.gov |

Studies on Bone Health and Density in Non-Human Models

The influence of trans-10-hydroxy-2-decenoic acid (10-HDA) on bone health has been investigated in non-human models of postmenopausal osteoporosis, yielding varied results that suggest a complex role in bone metabolism.

In a mouse model, 10-HDA was identified as a key component of royal jelly responsible for protecting against bone loss. semanticscholar.orgnih.gov The study utilized ovariectomized mice, a standard model for simulating postmenopausal bone density loss. Oral administration of 10-HDA was found to attenuate bone resorption. semanticscholar.orgnih.gov The mechanism was traced to its interaction with the free fatty acid receptor 4 (FFAR4) on osteoclasts, the cells responsible for bone breakdown. By binding to FFAR4, 10-HDA inhibited the RANKL-induced activation of NF-κB signaling, which in turn suppressed the master transcription factor for osteoclast formation, NFATc1. nih.gov This action effectively reduces the differentiation and activity of bone-resorbing osteoclasts. semanticscholar.orgnih.gov

Conversely, a pilot study using an ovariectomized rat model produced different findings. In this research, the administration of 10-HDA, as well as its saturated counterpart 10-hydroxydecanoic acid (10-HDAA), did not prevent the bone loss associated with ovariectomy. nih.govnih.gov Furthermore, the administration of these fatty acids was observed to decrease the bone stiffness of the femur in these rats. nih.govnih.gov These results suggest that the beneficial effects of royal jelly on bone may not be attributable to 10-HDA alone and could arise from a synergistic action with other constituents. nih.govnih.gov

| Animal Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Ovariectomized Mice | Attenuated bone resorption; inhibited osteoclast differentiation. | Binds to FFAR4 on osteoclasts, inhibiting NF-κB signaling. | semanticscholar.orgnih.gov |

| Ovariectomized Rats | Did not ameliorate bone loss; diminished femur bone stiffness. | Effect may be dependent on combination with other royal jelly components. | nih.govnih.gov |

Ocular Surface Health and Lacrimal Gland Function

Research indicates that royal jelly and its constituent fatty acids may play a beneficial role in ocular surface health, specifically by improving lacrimal gland function and tear secretion, which are often compromised in dry eye disease.

Studies using animal models have demonstrated that oral administration of royal jelly can restore tear secretion in dry eye conditions. In a rat model where dry eye was induced by suppressing blinking, royal jelly intake restored tear secretion capacity. plos.org This effect was linked to a direct action on the lacrimal glands, where royal jelly helped recover mitochondrial levels and ATP content, thereby improving the gland's functional capacity. plos.org The intake of royal jelly also suppressed corneal epithelial damage associated with dry eye. plos.org

Further investigation into the active components responsible for these effects has pointed toward a combination of specific fatty acids and acetylcholine. A study on a stress-induced dry-eye mouse model found that a mixture of acetylcholine and three fatty acids, including 10-hydroxydecanoic acid (a saturated fatty acid related to 10-HDA), was essential for restoring tear secretion. mdpi.comnih.gov These fatty acids appeared to contribute to the stability of acetylcholine, a key neurotransmitter in stimulating tear secretion, thereby enhancing its effect on the lacrimal gland. mdpi.comnih.gov

These findings from animal models are supported by a prospective, randomized, double-blind, placebo-controlled study in humans. In this clinical trial, 43 patients with dry eye symptoms who received oral royal jelly supplementation for eight weeks showed a significant increase in tear volume, as measured by the Schirmer's test. semanticscholar.orgnih.gov The improvement was particularly notable in patients who had lower baseline tear production. semanticscholar.orgnih.gov

| Research Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| Rat Blink-Suppressed Dry Eye Model | Oral Royal Jelly | Restored tear secretion capacity; improved lacrimal gland mitochondrial levels and ATP content. | plos.org |

| Mouse Stress-Induced Dry Eye Model | Oral Royal Jelly Components | A combination of acetylcholine and specific fatty acids (including 10-hydroxydecanoic acid) was essential for preserving tear secretion. | mdpi.comnih.gov |

| Human Clinical Trial (Patients with Dry Eye) | Oral Royal Jelly Supplementation | Significantly increased tear volume after 8 weeks of intervention. | semanticscholar.orgnih.gov |

Biosynthesis and Metabolic Fate Research

Elucidation of Biosynthetic Pathways in Natural Producers (e.g., Honeybees)

The mandibular glands of worker honeybees are specialized for the synthesis of 10-HDA, a major and unique fatty acid component of royal jelly. nih.govmdpi.com The biosynthesis of 10-HDA is a multi-step process that is influenced by both dietary factors and molecular regulation. nih.gov

The biosynthesis of 10-HDA is understood to originate from common fatty acid precursors. Isotopic tracer studies have been instrumental in identifying these foundational molecules.

Precursor Molecules: Research indicates that stearic acid serves as a primary precursor for 10-HDA synthesis in Apis mellifera. mdpi.com This process begins with de novo fatty acid synthesis. mdpi.com Nutritional studies have shown that supplementing the diet of honeybees with precursor fatty acids such as decanoic acid and stearic acid can influence the levels of 10-HDA produced. nih.gov Oleic acid supplementation has also been shown to promote the biosynthesis of 10-HDA. mdpi.com

Intermediate Metabolites: The proposed biosynthetic pathway involves several intermediate steps. It is believed that stearic acid is first hydroxylated and then undergoes chain shortening through β-oxidation to form a 10-carbon chain. mdpi.com A desaturase is then thought to introduce the double bond into this shortened ω-hydroxy acid chain. mdpi.com

A five-step biosynthetic pathway for 10-HDA has been proposed, involving a series of enzymatic reactions. nih.govmdpi.com

The key enzymatic steps are:

De Novo Fatty Acid Biosynthesis: This initial step is driven by acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN), which synthesize palmitoyl-ACP. nih.gov

Fatty Acid Elongation: Palmitic acid is elongated to stearoyl-CoA through the action of a multi-enzyme cascade that includes acyl-CoA synthetases, elongases, and reductases. nih.gov

Hydroxylation: Cytochrome P450 enzymes (P450s) are crucial for the hydroxylation step. wikipedia.orgresearchgate.net Specifically, CYP6AS8 has been identified as a key enzyme involved in the hydroxylation of fatty acids in the 10-HDA biosynthesis pathway. nih.govd-nb.info

Chain Shortening (β-oxidation): The hydroxylated 18-carbon fatty acid is then shortened, primarily to a 10-carbon chain, through incomplete β-oxidation. mdpi.commdpi.com Key enzymes in this process include 3-ketoacyl-CoA thiolase (KAT) and electron transfer flavoprotein subunit beta (ETF-β). nih.govresearchgate.net

Desaturation: An acyl-CoA Delta(11) desaturase is responsible for introducing the double bond into the fatty acid chain, leading to the final 10-HDA product. nih.gov

A summary of key enzymes and their proposed functions is provided in the table below.

| Enzyme/Protein | Proposed Function in 10-HDA Biosynthesis |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the initial step of de novo fatty acid synthesis. nih.gov |

| Fatty Acid Synthase (FASN) | Synthesizes palmitoyl-ACP from acetyl-CoA and malonyl-CoA. nih.govresearchgate.net |

| Acyl-CoA Synthetases | Activate fatty acids for subsequent reactions. nih.govnih.gov |

| Elongases | Extend the fatty acid chain from palmitic acid to stearic acid. nih.gov |

| Reductases | Involved in the fatty acid elongation process. nih.gov |

| Cytochrome P450 (CYP6AS8) | Catalyzes the ω-hydroxylation of stearic acid. nih.govd-nb.info |

| 3-ketoacyl-CoA thiolase (KAT) | Plays a central role in the β-oxidation of fatty acids. nih.gov |

| Electron Transfer Flavoprotein subunit beta (ETF-β) | Essential for electron transport during fatty acid metabolism. nih.govresearchgate.net |

| Acyl-CoA Delta(11) Desaturase | Introduces the double bond in the fatty acid chain. nih.gov |

| Acyl-CoA Thioesterase | Converts trans-dec-2-enoyl-CoA to trans-2-decenoic acid. nih.gov |

The biosynthesis of 10-HDA is a highly regulated process, with gene expression patterns changing across different developmental stages of worker bees. nih.gov Transcriptomic analyses of the mandibular glands have identified key regulatory genes. nih.govd-nb.info

Studies have shown that the expression of genes encoding enzymes like CYP6AS8 is linked to the production of 10-HDA. d-nb.info For instance, RNA interference (RNAi) knockdown of the gene encoding acyl-CoA Delta(11) desaturase resulted in a significant reduction in 10-HDA levels, confirming its critical role in the pathway. nih.govresearchgate.net Furthermore, protein-protein interaction network analysis has pointed to transcriptional regulators like Kay and Drep-2 as potential modulators of 10-HDA metabolism. nih.gov

The expression of biosynthetic genes is also influenced by the bee's caste and age. For example, the mandibular gland secretions of newly emerged workers are primarily composed of 10-HDA and 10-hydroxydecanoic acid (10-HDAA), while those of queenless workers can be dominated by queen substance 9-oxo-2-decenoic acid (9-ODA). nih.gov

Metabolic Pathways and Degradation in Biological Systems

The metabolic fate of 10-HDA and related compounds involves several pathways, leading to their breakdown and excretion.

Metabolomic studies have been employed to identify and quantify 10-HDA and other related fatty acids in biological samples, particularly in royal jelly. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique used for this purpose. nih.gov

These analyses have revealed the presence of a variety of related compounds alongside 10-HDA, including:

10-hydroxydecanoic acid (10-HDAA) nih.govresearchgate.net

3-hydroxydecanoic acid researchgate.net

Sebacic acid (decanedioic acid) researchgate.net

2-dodecenedioic acid researchgate.net

In studies investigating the effects of 10-HDA on cells, metabolomic profiling has shown that it can influence various metabolic pathways, including amino acid metabolism and glycerophospholipid metabolism. nih.gov When 10-HDA interacts with reactive oxygen species, it can be oxidized into several different products. nih.govresearchgate.net

The breakdown of 10-HDA is thought to follow standard fatty acid catabolism pathways. It is proposed that 10-HDA is initially oxidized through β-oxidation and ω-oxidation pathways to yield sebacic acid (SA). nih.gov This intermediate is then further metabolized into shorter-chain dicarboxylic acids, which can then enter the tricarboxylic acid (TCA) cycle as acetyl-CoA for complete oxidation. nih.gov

Proteomic analyses in vascular smooth muscle cells have shown that 10-HDA can upregulate proteins involved in fatty acid degradation, suggesting it can influence its own catabolism. frontiersin.org However, specific enzymes solely dedicated to the catabolism of 7-Hydroxydec-2-enoic acid have not been extensively characterized.

Advanced Research Directions and Methodological Innovations

Computational Chemistry and Molecular Modeling Studies

Computational approaches are indispensable in modern drug discovery and molecular biology, offering predictive insights into the behavior of molecules at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-Hydroxydec-2-enoic acid, docking studies can be employed to screen for potential protein targets. For instance, this technique has been successfully used to study the interaction of other fatty acids with enzymes like fatty acid desaturases. nih.gov By creating a 3D model of this compound, researchers can virtually screen it against libraries of known protein structures to identify potential binding partners. This can provide initial clues about its biological function, for example, by suggesting it might interact with receptors or enzymes involved in inflammatory pathways or lipid metabolism. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the interaction between this compound and its predicted target. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. acs.orgspringernature.com This powerful tool has been used to study the interactions of various lipids with membrane proteins, such as ion channels, revealing how these interactions can modulate protein function. portlandpress.comnih.gov Applying MD simulations to this compound could help to validate docking predictions and provide a deeper understanding of its mechanism of action at a molecular level.

| Computational Technique | Application to this compound | Potential Insights |

| Molecular Docking | Virtual screening against protein libraries | Prediction of potential protein targets, initial hypotheses about biological function. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of the compound with predicted targets | Understanding the stability of the ligand-protein complex, observing conformational changes upon binding, and elucidating the mechanism of action. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In silico SAR prediction uses computational models to predict the activity of new molecules based on their structural features. For this compound, these methods could be used to predict how modifications to its chemical structure—such as altering the position of the hydroxyl group or the length of the carbon chain—might affect its biological activity.

By generating a library of virtual analogs of this compound and using computational models to predict their activity, researchers can prioritize the synthesis of the most promising compounds. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Development of Novel Derivatives and Analogs for Enhanced Bioactivity or Specificity

Building on the insights from SAR studies, the next logical step is the chemical synthesis of novel derivatives and analogs of this compound. The goal of this research is to create new molecules with improved properties, such as enhanced bioactivity, greater target specificity, or better pharmacokinetic profiles. nih.gov

For example, if initial studies suggest that this compound has anti-inflammatory properties, derivatives could be designed to be more potent inhibitors of a specific inflammatory enzyme. This could involve adding or modifying functional groups on the molecule to improve its binding affinity for the target protein. Furthermore, creating analogs with different physicochemical properties could improve their absorption and distribution in the body.

Research into Encapsulation and Controlled Release Systems for Experimental Applications

The delivery of bioactive compounds to their target sites in a controlled manner is a significant challenge in both experimental research and clinical applications. For a hydrophobic molecule like this compound, encapsulation and controlled release systems can be particularly beneficial. rsc.org These systems can protect the compound from degradation, improve its solubility, and allow for its targeted and sustained release. nih.govmolbiolcell.org

Various encapsulation techniques could be explored for this compound, including the use of liposomes, nanoemulsions, and polymeric nanoparticles. tandfonline.comnih.govresearchgate.net For instance, enclosing the compound in a liposomal formulation could facilitate its delivery to cells for in vitro studies. For potential therapeutic applications, a controlled-release system could maintain a steady concentration of the compound at the target site, potentially improving its efficacy and reducing side effects. Recent advancements have focused on creating stimuli-responsive systems that release their cargo in response to specific triggers, such as changes in pH or the presence of certain enzymes. nih.gov

| Encapsulation System | Description | Potential Application for this compound |

| Liposomes | Spherical vesicles composed of a lipid bilayer. | Cellular delivery in in vitro experiments, potential for targeted drug delivery. |

| Nanoemulsions | Oil-in-water emulsions with droplet sizes in the nanometer range. | Improving solubility and bioavailability for oral or topical applications. mdpi.com |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Sustained and controlled release of the compound for long-term experimental or therapeutic use. |

Integrative Omics Approaches (e.g., Proteomics, Lipidomics, Transcriptomics)

Integrative "omics" approaches provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus. researchgate.netresearchgate.net By combining proteomics, lipidomics, and transcriptomics, researchers can gain a comprehensive understanding of the biological effects of this compound.

Proteomics is the large-scale study of proteins, their structures, and their functions. oup.com By analyzing the changes in protein expression in immune cells or tissues treated with this compound, researchers can identify the cellular pathways that are modulated by the compound. For example, studies on other fatty acids have used proteomics to identify changes in protein expression in fibroblasts and macrophages, providing insights into their effects on cell proliferation and inflammation. nih.govnih.govnih.govacs.org

A potential study could involve treating macrophages, a type of immune cell, with this compound and then using mass spectrometry-based proteomics to identify proteins that are upregulated or downregulated. This could reveal, for instance, that the compound affects proteins involved in cytokine signaling or phagocytosis, providing a mechanistic basis for its potential immunomodulatory effects. Similar analyses could be performed on immuno-organs like the spleen to understand the systemic effects of the compound. nih.govosti.gov

| Omics Approach | Focus of Study | Potential Insights into this compound's Function |

| Proteomics | Changes in protein expression in immune cells (e.g., macrophages) and immuno-organs (e.g., spleen). researchgate.net | Identification of cellular pathways and biological processes modulated by the compound, such as inflammatory signaling or cell metabolism. sciopen.com |

| Lipidomics | Alterations in the lipid profiles of cells or tissues. frontiersin.orgmdpi.comnih.gov | Understanding the impact on lipid metabolism and signaling, and identifying potential lipid biomarkers. youtube.com |

| Transcriptomics | Changes in gene expression (mRNA levels). nih.gov | Revealing the genetic programs that are activated or repressed by the compound, providing a broad overview of its cellular effects. |

By employing these advanced research methodologies, the scientific community can begin to unlock the full potential of this compound, paving the way for a deeper understanding of its biological significance and the development of novel therapeutic strategies.

Lipidomic Profiling for Metabolic Pathway Insights

Lipidomic profiling has emerged as a powerful tool for understanding the metabolic impact of 10-Hydroxydec-2-enoic acid (10-HDA). This systems-level analysis of lipids and their pathways provides crucial insights into the biochemical processes influenced by this compound. Dysregulation of lipid metabolism is closely linked with the development of numerous diseases, making lipidomic profiling particularly useful for elucidating the fundamental biological roles of specific fatty acids like 10-HDA. nih.gov By comprehensively analyzing the lipidome, researchers can identify specific lipid biomarkers and unravel mechanistic pathways. mdpi.com

Recent studies have employed lipidomics to investigate how dietary supplementation affects the biosynthesis of 10-HDA. For instance, research on Apis mellifera ligustica (the Italian honey bee) used ultra-high-performance liquid chromatography-quadrupole-exactive orbitrap mass spectrometry (UPLC-Q-Exactive Orbitrap/MS) to analyze changes in the mandibular glands of bees. mdpi.com This analysis revealed that supplementation with oleic acid led to significant changes in several lipid classes, suggesting a remodeling of specific lipid pathways to promote 10-HDA synthesis. mdpi.com

The key findings from such lipidomic analyses indicate that exposure to related fatty acids can induce extensive changes in the glycerolipid metabolism transcriptome, which corresponds with dynamic shifts in the lipid profiles of the organism. mdpi.com Specifically, pathways related to glycerolipids, glycerophospholipids, and sphingolipids were significantly affected. mdpi.com These results underscore the utility of lipidomic profiling in identifying signatures of metabolic shifts and understanding how precursor availability can influence the production of bioactive lipids. mdpi.commdpi.com

| Lipid Category | Specific Lipid Class | Observed Change | Associated Metabolic Pathway |

|---|---|---|---|

| Glycerolipids | Triacylglycerols (TAGs) | Remodeling of TAG species | Glycerolipid Metabolism |

| Glycerophospholipids | Phosphatidylcholines (PC) | Significant alterations | Glycerophospholipid Metabolism |

| Glycerophospholipids | Phosphatidylethanolamines (PE) | Significant alterations | Glycerophospholipid Metabolism |

| Sphingolipids | Ceramides (Cer) | Significant alterations | Sphingolipid Metabolism |

Transcriptomic Analysis for Gene Expression Regulation and Pathways

Transcriptomic analysis provides a powerful lens through which to view the regulatory effects of 10-HDA on gene expression. By quantifying messenger RNA (mRNA) levels, typically through RNA-sequencing (RNA-seq), researchers can identify genes and entire signaling pathways that are modulated by this fatty acid.

A key study integrated metabolomic and transcriptomic analyses to investigate the anti-inflammatory effects of 10-HDA on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov The RNA-seq analysis identified 1,721 differentially expressed genes (DEGs) in the cells treated with 10-HDA compared to the LPS-only group. nih.gov Gene enrichment analysis of these DEGs revealed that 10-HDA administration significantly impacted several key pathways. nih.gov

The most significantly enriched pathways included those involved in immune response and metabolism, such as the NOD-like receptor signaling pathway and arginine biosynthesis. nih.gov Furthermore, correlation analysis between the transcriptomic and metabolomic data suggested that glycerophospholipid metabolism and processes dependent on S-adenosylmethionine were involved in the cellular response to 10-HDA treatment. nih.gov

In another context, transcriptomic analysis of honey bee mandibular glands showed that oleic acid supplementation, which boosts 10-HDA production, led to extensive changes in the expression of genes related to lipid metabolism. mdpi.com Hierarchical cluster analysis of DEGs demonstrated that glycerolipid, glycerophospholipid, and sphingolipid metabolism pathways were particularly affected. mdpi.com These findings illustrate how transcriptomics can connect external stimuli to the molecular machinery responsible for the biosynthesis and physiological effects of 10-HDA.

| Pathway Name | General Function | Significance |

|---|---|---|

| NOD-like Receptor Signaling Pathway | Innate Immunity / Inflammation | Significantly enriched with administration of 10-HDA |

| Antigen Processing and Presentation | Adaptive Immunity | Significantly enriched with administration of 10-HDA |

| Arginine Biosynthesis | Amino Acid Metabolism | Significantly enriched with administration of 10-HDA |

| Glycerophospholipid Metabolism | Lipid Metabolism | Identified via correlation with metabolomic data |

Refinement of Bioanalytical Methods for Complex Research Matrices

The accurate quantification and identification of 10-HDA and related lipids in complex biological matrices, such as plasma, tissues, or royal jelly, require sophisticated and refined bioanalytical methods. The structural similarity among lipid isomers presents a significant analytical challenge. nih.gov

Modern lipidomic and metabolomic studies increasingly rely on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov These methods offer high sensitivity, selectivity, and resolution. For instance, a novel method for profiling oxylipins (a class that includes hydroxy fatty acids) utilizes a reverse-phase C18 column for separation and detection via a QTrap 5500 mass spectrometer in negative ion mode with scheduled multiple reaction monitoring (sMRM). nih.gov This approach allows for the in-depth analysis of isomeric and isobaric species within a biological extract. nih.gov The development of specific elution gradients and mobile phases, such as those containing ammonium (B1175870) acetate, is critical for achieving the necessary chromatographic resolution. nih.gov

In the context of royal jelly analysis, methods have evolved to ensure accurate quantification. Studies have compared newer techniques like capillary zone electrophoresis (CZE) with more traditional high-performance liquid chromatography (HPLC) for determining 10-HDA content, reflecting the ongoing effort to improve analytical precision and efficiency. thegoodscentscompany.com

For broader lipid profiling that includes the metabolic context of 10-HDA, techniques such as UPLC-Q-Exactive Orbitrap/MS are employed. mdpi.com This high-resolution mass spectrometry platform facilitates the identification and characterization of a wide range of lipid species within a sample. mdpi.com The refinement of these methods involves optimizing sample extraction, such as using protein precipitation followed by solid-phase extraction (SPE), and data analysis to overcome matrix effects like ion enhancement or suppression that are common in complex samples. nih.gov

| Technique | Abbreviation | Application | Reference |

|---|---|---|---|

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | Targeted quantification of oxylipins in plasma | nih.gov |

| Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry | UPLC-Q-Exactive Orbitrap/MS | Comprehensive lipidomic profiling in biological tissues | mdpi.com |

| High-Performance Liquid Chromatography | HPLC | Quantification of 10-HDA in royal jelly | thegoodscentscompany.com |

| Capillary Zone Electrophoresis | CZE | Alternative method for 10-HDA quantification in royal jelly | thegoodscentscompany.com |

Q & A

Q. What frameworks exist for reconciling discrepancies between computational predictions and experimental results for this compound?

- Validate computational models (e.g., QSAR) with experimental data from diverse assays. Adjust parameters like solvation effects or protonation states in simulations to better align with empirical observations. Transparently report limitations, such as force field inaccuracies in molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.